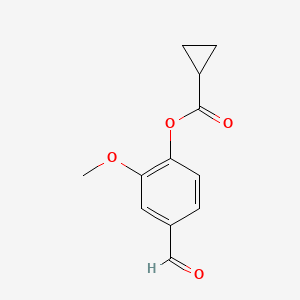

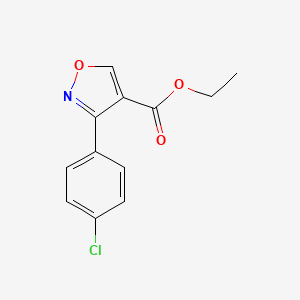

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is a derivative of nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group and the piperidine moiety suggests that this compound could be of interest in the development of new drugs with potential antibacterial activity, as indicated by the related research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues, has been reported. These syntheses involve multiple steps, including the formation of the piperazine ring and the introduction of the nitrobenzoyl group. The structures of these compounds were confirmed using IR, 1HNMR, and elemental analysis . Although the exact synthesis of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" has been studied. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These findings can provide insights into the potential molecular interactions and crystal packing of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of nitrobenzoic acid derivatives in forming nitrogenous heterocycles . This suggests that "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" could also be used in similar chemical reactions to generate a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group and the carboxylic acid moiety in these compounds is known to influence their acidity, solubility, and reactivity. The crystallization data of related compounds also provide valuable information about their solid-state properties, which can be crucial for the formulation and stability of pharmaceuticals .

Aplicaciones Científicas De Investigación

Structural Studies and Hydrogen Bonding

Research involving 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid and its analogs has provided insights into the structural characteristics and hydrogen bonding patterns of proton-transfer compounds. Studies on compounds formed from isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have revealed various hydrogen-bonded structures, demonstrating the cyclic head-to-head amide-amide homodimer motif and its role in molecular assembly. This research highlights the structural versatility and potential for forming stable molecular complexes through specific hydrogen bonding arrangements (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).

Molecular Salts and Cocrystal Formation

Investigations into the crystal structures of molecular salts and cocrystals involving 4-nitrobenzoic acid derivatives have contributed to a deeper understanding of solid-state chemistry. These studies have explored the potential of these compounds in forming varied crystalline architectures and have examined their proton transfer capabilities. The findings from such research offer valuable information for the design and synthesis of new materials with desired physical and chemical properties (Lemmerer, Esterhuysen, & Bernstein, 2010).

Synthesis and Reactivity

Synthetic methodologies involving 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid derivatives have been developed, providing pathways for creating novel compounds. For instance, the synthesis of benzimidazole derivatives from diamines and carboxylic acids has been demonstrated, showcasing the utility of these compounds in generating diverse chemical structures with potential biological activities (Srinivasulu, Ρ. P. Reddy, Hegde, & Chakrabart, 2005).

Anticancer and Biological Studies

Some derivatives of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid have been evaluated for their biological activities, including anticancer properties. The synthesis and biological evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as potential anticancer agents highlight the relevance of these compounds in medical research. Such studies are crucial for identifying new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

Direcciones Futuras

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

Propiedades

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid | |

CAS RN |

303994-58-3 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)